molecular formula C19H23NO B8792953 N-pentyl-2,2-diphenylacetamide

N-pentyl-2,2-diphenylacetamide

Cat. No.: B8792953
M. Wt: 281.4 g/mol
InChI Key: PPEPMMLSTMCXOZ-UHFFFAOYSA-N
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Description

N-Pentyl-2,2-diphenylacetamide is a structural analog of the 2,2-diphenylacetamide class, characterized by a pentyl (C₅H₁₁) alkyl chain attached to the amide nitrogen. The 2,2-diphenylacetamide scaffold is notable for its versatility in pharmaceutical and agrochemical applications, with substituents on the nitrogen atom critically influencing solubility, stability, and bioactivity . For example, N-alkyl derivatives like N-butyl and N-tert-butyl analogs (C₁₈H₂₁NO, MW 267.37) demonstrate how alkyl chain length modulates lipophilicity and molecular packing .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-pentyl-2,2-diphenylacetamide

InChI

InChI=1S/C19H23NO/c1-2-3-10-15-20-19(21)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18H,2-3,10,15H2,1H3,(H,20,21)

InChI Key

PPEPMMLSTMCXOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-pentyl-2,2-diphenylacetamide and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Data Synthesis Method Application References
N-Butyl-2,2-diphenylacetamide n-Butyl C₁₈H₂₁NO 267.37 ChemSpider ID: 91469; mono isotopic mass: 267.162314 Alkylation of 2,2-diphenylacetamide precursors Pharmaceutical intermediates (e.g., loperamide analogs)
N-tert-Butyl-2,2-diphenylacetamide tert-Butyl C₁₈H₂₁NO 267.37 CAS 36147-03-2; SMILES: CC(C)(C)NC(=O)C(C₁=CC=CC=C₁)C₂=CC=CC=C₂ Phase-transfer catalysis or alkylation Research (crystallography, reactivity studies)
N-Benzyl-2,2-diphenylacetamide Benzyl C₂₁H₁₉NO 301.39 CAS 5022-26-4; synthesized in 44% yield via hafnium-catalyzed amide bond formation Metal-substituted polyoxometalate catalysts Synthetic intermediates for bioactive molecules
N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid) N,N-Dimethyl C₁₆H₁₇NO 239.31 Melting point: ~25.43°C (phase transition enthalpy data); herbicidal activity Industrial alkylation processes Herbicide (inhibits weed germination)
N-(2-Nitrophenyl)-2,2-diphenylacetamide 2-Nitrophenyl C₂₀H₁₆N₂O₃ 332.35 Nitro group introduces electron-withdrawing effects; molar mass 332.35 Electrophilic substitution or condensation reactions Intermediate in nitroaromatic chemistry

Structural and Functional Insights

  • Alkyl Chain Effects :

    • N-Butyl vs. N-Pentyl : Longer alkyl chains (e.g., pentyl) increase lipophilicity, enhancing blood-brain barrier penetration in pharmaceuticals or soil adsorption in herbicides. The tert-butyl analog’s bulkiness reduces steric accessibility, impacting hydrogen bonding and crystal packing .
    • Aryl Substituents : Benzyl and nitrophenyl groups introduce π-π stacking interactions (benzyl) or electronic perturbations (nitro), altering reactivity in further derivatization. For instance, N-benzyl derivatives are precursors to antimycobacterial agents .
  • Synthetic Methods :

    • Metal Catalysis : N-Benzyl derivatives are synthesized efficiently (44% yield) using hafnium-based catalysts, highlighting the role of Lewis acids in amide bond formation .
    • Phase-Transfer Catalysis : Alkylation of 2,2-diphenylacetamides (e.g., N-butyl) is optimized under phase-transfer conditions in toluene, with potassium hydroxide as a base .
  • Applications :

    • Pharmaceuticals : The parent 2,2-diphenylacetamide is a key intermediate for drugs like loperamide (antidiarrheal) and darifenacin (antimuscarinic) .
    • Agrochemicals : N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid) is a pre-emergent herbicide, leveraging its moderate water solubility and stability .

Physicochemical and Computational Data

  • Hydrogen Bonding: The crystal structure of 2,2-diphenylacetamide derivatives reveals R₂²(8) ring motifs formed via N–H⋯O interactions, critical for stability and solubility . N,N-Dimethyl analogs lack N–H donors, reducing hydrogen-bonding capacity and increasing volatility .
  • Phase Transitions : N,N-Dimethyl-2,2-diphenylacetamide exhibits a phase transition enthalpy of 25.43 kJ/mol at 407.1 K, relevant for formulation stability .
  • Computational Studies : DFT analyses of thiourea-functionalized analogs (e.g., N-[(2,6-diethylphenyl)carbamothioyl]-2,2-diphenylacetamide) reveal energy gaps (~4.3–4.5 eV), correlating with electronic properties and reactivity .

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